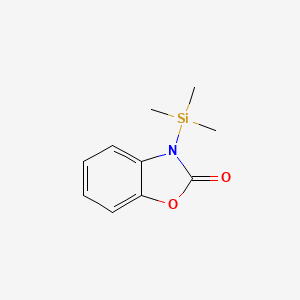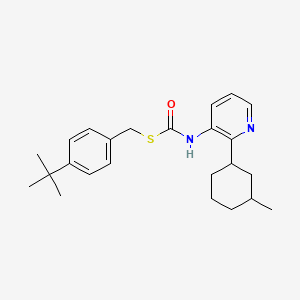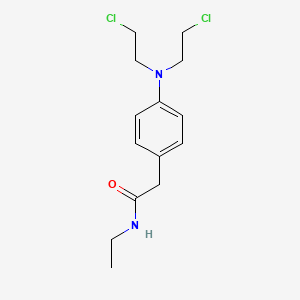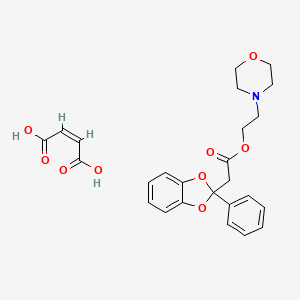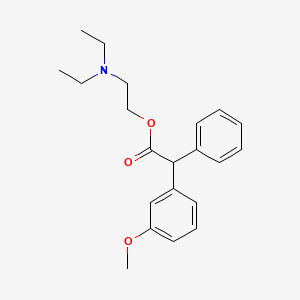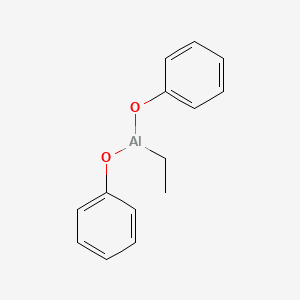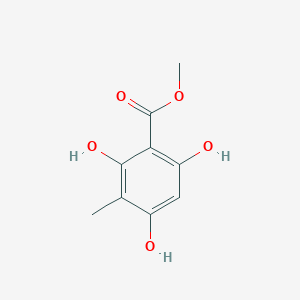
Methyl 2,4,6-trihydroxy-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-trihydroxy-3-methylbenzoate is an organic compound with the molecular formula C9H10O5 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,4,6-trihydroxy-3-methylbenzoate can be synthesized through the esterification of 2,4,6-trihydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,6-trihydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ester derivatives with different substituents.
Aplicaciones Científicas De Investigación
Methyl 2,4,6-trihydroxy-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl 2,4,6-trihydroxy-3-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its anti-inflammatory and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl gallate: Another name for methyl 2,4,6-trihydroxy-3-methylbenzoate.
Ethyl gallate: Similar structure but with an ethyl ester group instead of a methyl ester.
Propyl gallate: Similar structure but with a propyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its antioxidant activity, in particular, makes it valuable in various applications, from food preservation to pharmaceuticals.
Propiedades
Número CAS |
39828-33-6 |
|---|---|
Fórmula molecular |
C9H10O5 |
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
methyl 2,4,6-trihydroxy-3-methylbenzoate |
InChI |
InChI=1S/C9H10O5/c1-4-5(10)3-6(11)7(8(4)12)9(13)14-2/h3,10-12H,1-2H3 |
Clave InChI |
NWSPBMGYCRGLLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1O)O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
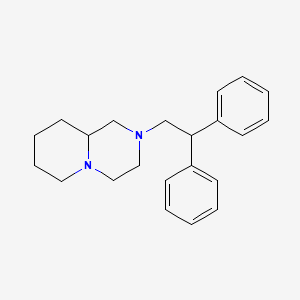
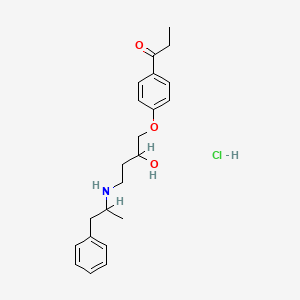
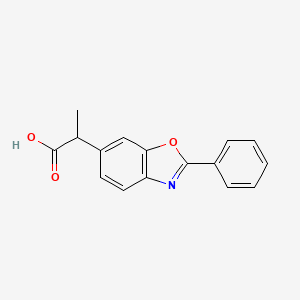

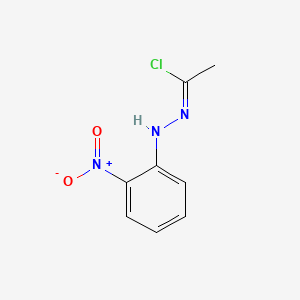
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
